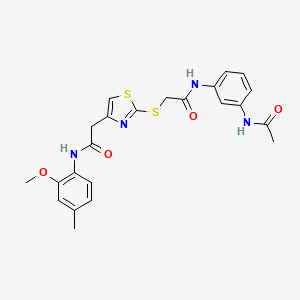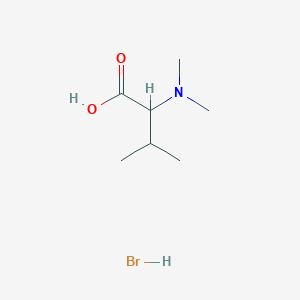
2-(Dimethylamino)-3-methylbutanoic acid hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-3-methylbutanoic acid hydrobromide is a chemical compound that features a dimethylamino group attached to a butanoic acid backbone. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
The compound 2-(Dimethylamino)-3-methylbutanoic acid hydrobromide, also known as Dimenhydrinate, primarily targets the H1 histamine receptors in the vestibular system . These receptors play a crucial role in the body’s immune response to foreign pathogens, and they are also involved in the regulation of physiological functions in the gut and the central nervous system .
Mode of Action
Dimenhydrinate acts as an antagonist of the H1 histamine receptors . It competes with histamine for the H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract, counteracting the effects of histamine on capillaries, bronchial smooth muscle, and gastrointestinal smooth muscle . This interaction results in the prevention of nausea, vomiting, and dizziness caused by motion sickness .
Biochemical Pathways
The compound affects the histaminergic pathways . By blocking the H1 histamine receptors, it prevents the normal function of histamine, which is to bind to these receptors and cause a series of reactions that lead to the symptoms of motion sickness . The downstream effects include the prevention of vasodilation, bronchoconstriction, smooth muscle contraction, and separation of endothelial cells .
Result of Action
The molecular and cellular effects of Dimenhydrinate’s action include the prevention of nausea, vomiting, and dizziness caused by motion sickness . At the cellular level, it prevents the normal function of histamine, leading to the prevention of vasodilation, bronchoconstriction, and smooth muscle contraction .
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of Dimenhydrinate. For instance, certain polymersomes with dual stimulus–response (i.e., pH and temperature) may be a platform for gene delivery and nanoreactors . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-3-methylbutanoic acid hydrobromide typically involves the reaction of 3-methylbutanoic acid with dimethylamine in the presence of a hydrobromic acid catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are optimized for maximum yield and purity. The product is then isolated and purified using industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-3-methylbutanoic acid hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include amides, carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
2-(Dimethylamino)-3-methylbutanoic acid hydrobromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of various chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Similar in structure but used primarily in polymer chemistry.
4-Dimethylaminopyridine: Another compound with a dimethylamino group, used as a catalyst in organic synthesis.
N,N-Dimethylglycine: A related compound with similar functional groups, used in biochemical research.
Uniqueness
2-(Dimethylamino)-3-methylbutanoic acid hydrobromide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its combination of a dimethylamino group with a butanoic acid backbone provides distinct reactivity and versatility in scientific research.
Properties
IUPAC Name |
2-(dimethylamino)-3-methylbutanoic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.BrH/c1-5(2)6(7(9)10)8(3)4;/h5-6H,1-4H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPXEUKQRZDPST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2861818.png)

![4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(pyridin-2-yl)methyl]butanamide](/img/structure/B2861820.png)
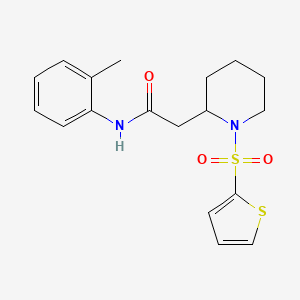
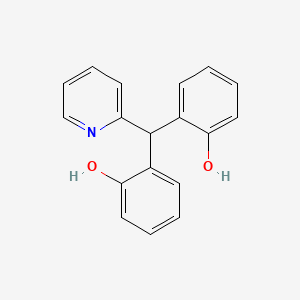
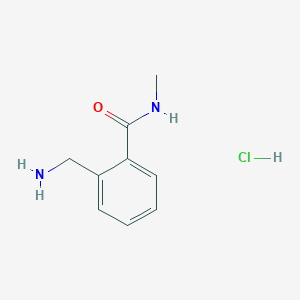
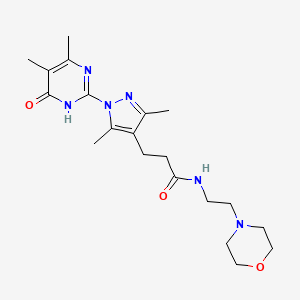
![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2861827.png)
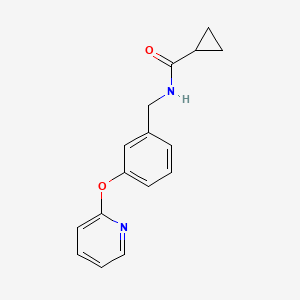
![1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol](/img/structure/B2861830.png)


